molecular formula C10H21NO B13433050 2-((3R,6R)-1,6-Dimethylpiperidin-3-yl)propan-2-ol

2-((3R,6R)-1,6-Dimethylpiperidin-3-yl)propan-2-ol

Cat. No.: B13433050
M. Wt: 171.28 g/mol
InChI Key: UDOOXYSCJOAAHF-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3R,6R)-1,6-Dimethylpiperidin-3-yl)propan-2-ol is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. This compound is characterized by the presence of two methyl groups and a hydroxyl group attached to the piperidine ring, making it a secondary alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3R,6R)-1,6-Dimethylpiperidin-3-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((3R,6R)-1,6-Dimethylpiperidin-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes

    Substitution: Various substituted piperidines

Scientific Research Applications

2-((3R,6R)-1,6-Dimethylpiperidin-3-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((3R,6R)-1,6-Dimethylpiperidin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperidin-3-ol: Similar structure but with only one methyl group.

    2,6-Dimethylpiperidine: Lacks the hydroxyl group.

    3-Hydroxypiperidine: Similar structure but without the methyl groups.

Uniqueness

2-((3R,6R)-1,6-Dimethylpiperidin-3-yl)propan-2-ol is unique due to the presence of both methyl groups and the hydroxyl group, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-[(3R,6R)-1,6-dimethylpiperidin-3-yl]propan-2-ol

InChI

InChI=1S/C10H21NO/c1-8-5-6-9(7-11(8)4)10(2,3)12/h8-9,12H,5-7H2,1-4H3/t8-,9-/m1/s1

InChI Key

UDOOXYSCJOAAHF-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](CN1C)C(C)(C)O

Canonical SMILES

CC1CCC(CN1C)C(C)(C)O

Origin of Product

United States

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